molecular formula C11H13NO3S B3106360 2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 158476-38-1

2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B3106360
CAS RN: 158476-38-1
M. Wt: 239.29 g/mol
InChI Key: TVACMXQCMBZPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenolic compounds, such as 2-Propenoic acid, 3- (4-methoxyphenyl)- , and 3-Methoxyphenylacetic acid , are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have been reported for a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For example, a compound was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized through the condensation reaction of ortho-vanillin and L-cysteine, resulting in a racemic mixture, which was characterized using NMR, ESI-MS, and X-ray diffraction techniques (Muche, Müller, & Hołyńska, 2018).

Supramolecular Aggregation

  • Research on thiazolidine-4-carboxylic acid derivatives, including the subject compound, has focused on their supramolecular aggregation behavior, which could lead to the formation of molecular assemblies with potential applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

Biological Activities

  • Studies have investigated the antimicrobial properties of thiazolidinone derivatives, including those derived from the subject compound, against various bacterial and fungal strains, showing significant activity in some cases (Deep et al., 2014).
  • Another study explored the anti-tumor activity of thiazolidinone derivatives, suggesting their potential as novel anticancer agents due to their ability to inhibit tumor cell proliferation and induce cell cycle arrest (Wu et al., 2014).

Safety and Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed and may cause eye irritation . They should not be released into the environment .

Future Directions

Research is ongoing into the potential uses of phenolic compounds in areas such as anticancer drug discovery . The design, synthesis, and antioxidant activity of compounds containing the 2-methoxyphenol moiety core structure are being explored .

properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVACMXQCMBZPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.